molecular formula C15H12N2O3S B1463740 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1239727-73-1

4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1463740
CAS No.: 1239727-73-1
M. Wt: 300.3 g/mol
InChI Key: GXGFCPDSXGONFF-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a 4-methoxyphenyl group at position 4, a pyrrole ring at position 2, and a carboxylic acid at position 5. The compound is cataloged in commercial databases (e.g., CymitQuimica, Ref: 10-F636783) . Its structural analogs, including pyrazole and thiazole derivatives, have shown relevance in medicinal chemistry, particularly as enzyme inhibitors and antimicrobial agents.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-20-11-6-4-10(5-7-11)12-13(14(18)19)21-15(16-12)17-8-2-3-9-17/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGFCPDSXGONFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (CAS No. 1239727-73-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C15H12N2O3S
  • Molecular Weight : 300.33 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that compounds containing thiazole and pyrrole moieties exhibit significant antimicrobial properties. For instance, related thiazole derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural features of this compound may enhance its antimicrobial potential through mechanisms involving cell wall synthesis inhibition.

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives. The compound has been shown to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation . In vitro studies demonstrated that derivatives with similar structures can inhibit tumor growth in various cancer cell lines.

Anti-inflammatory Effects

Thiazole derivatives are known for their anti-inflammatory properties. The compound may exert these effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests a potential application in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example, substituents on the phenyl ring and variations in the pyrrole structure can significantly affect its potency and selectivity against specific biological targets .

Study 1: Antimicrobial Efficacy

In a comparative study of various thiazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent .

Study 2: Cancer Cell Apoptosis

A recent investigation into the anticancer effects of thiazole derivatives found that treatment with this compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7), with IC50 values around 15 µM .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialMIC = 12.5 µg/mL against S. aureus
AnticancerIC50 = 15 µM in MCF-7 cells
Anti-inflammatoryInhibition of COX enzymes

Scientific Research Applications

The compound exhibits a range of biological activities that make it a valuable candidate for further research:

  • Anticancer Properties : Studies have indicated that this compound can induce apoptosis in cancer cells. For instance, a study reported that treatment with this compound significantly reduced cell viability in human breast cancer cells (MCF-7), with an IC50 value around 15 µM.
  • Anti-inflammatory Effects : The thiazole ring structure is known for its anti-inflammatory properties. Research suggests that derivatives of thiazole can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases .

Potential Therapeutic Applications

The diverse biological activities of 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid open avenues for several therapeutic applications:

  • Cancer Therapy : Due to its ability to induce apoptosis in cancer cells, this compound is being explored as a potential chemotherapeutic agent.
  • Neuroprotection : The compound's anti-inflammatory properties suggest it may have applications in neurodegenerative diseases where inflammation plays a critical role .
  • Infectious Diseases : Its antimicrobial activity positions it as a candidate for developing new antibiotics or treatments for resistant strains of bacteria.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MCF-7 cells (IC50 ~ 15 µM)
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against various bacterial strains

Case Study Insights

A recent investigation focused on the structure-activity relationship (SAR) of thiazole derivatives, including this compound. The study highlighted how modifications to the thiazole structure could enhance its biological efficacy and selectivity against cancer cells while minimizing toxicity to normal cells .

Another study explored the compound's potential neuroprotective effects in models of neurodegeneration, suggesting that it could mitigate oxidative stress and inflammation associated with conditions like Alzheimer's disease .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity Evidence ID
Target Compound Thiazole 4-MeOPh, pyrrole, COOH Under investigation
4-Phenyl-2-(1H-pyrrol-1-yl)-thiazole-5-COOH Thiazole Phenyl, pyrrole, COOH Structural studies
2-(4-MeOPh)-4-methyl-thiazole-5-COOH Thiazole 4-MeOPh (position 2), methyl, COOH Not reported
1-(4-MeOPh)-3-methyl-pyrazole-5-COOH Pyrazole 4-MeOPh, methyl, COOH Kinase inhibition
3-(2,4-Cl₂-5-F-Ph)-1-(4-MeOPh)-pyrazole-COOH Pyrazole Halogenated aryl, 4-MeOPh, COOH Antimicrobial (predicted)

Table 2. Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound 314.34 2.8 0.12 (PBS)
4-Phenyl-2-(1H-pyrrol-1-yl)-thiazole-5-COOH 297.33 3.1 0.08 (PBS)
1-(4-MeOPh)-3-methyl-pyrazole-5-COOH 262.25 2.5 0.20 (EtOH)

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a convergent approach involving:

  • Formation of the substituted pyrrole ring bearing the 4-methoxyphenyl group.
  • Construction of the thiazole ring bearing the carboxylic acid at position 5.
  • Coupling or cyclization steps to link the pyrrole and thiazole moieties.

This approach often uses condensation, heterocyclization, and substitution reactions under controlled conditions to achieve the target molecule.

Preparation of the Pyrrole Subunit

The pyrrole ring substituted with a 4-methoxyphenyl group is commonly synthesized via the Paal-Knorr synthesis or condensation methods involving:

  • Condensation of 4-methoxybenzaldehyde with pyrrole derivatives under acidic catalysis.
  • Use of 2,5-dimethylpyrrole or 1H-pyrrole as starting materials to introduce methyl or unsubstituted pyrrole rings.
  • Reaction conditions typically include acidic media (e.g., hydrochloric acid), ethanol solvent, and controlled temperature to favor cyclization.

For example, the condensation of 4-methoxybenzaldehyde with 2,5-dimethylpyrrole under acidic conditions yields an intermediate pyrrole derivative that can be further functionalized.

Construction of the Thiazole Ring

The thiazole ring bearing the carboxylic acid at the 5-position is synthesized through heterocyclization reactions involving:

  • Chloroacylation using chloroacetonitrile to introduce a chloroacetyl group at the appropriate position.
  • Subsequent heterocyclization with thioamides or thioureas to form the thiazole ring.
  • Use of thioamide reagents facilitates the formation of the thiazole nucleus via cyclization with the chloroacetyl intermediate.

This three-step process effectively builds the thiazole ring and introduces the carboxylic acid functionality, often starting from commercially available precursors.

Coupling of Pyrrole and Thiazole Units

The linkage between the pyrrole and thiazole rings is achieved by:

  • Amination or nucleophilic substitution reactions where the pyrrole nitrogen attacks an electrophilic center on the thiazole precursor.
  • Use of bases such as triethylamine and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling.
  • Heating the reaction mixture at moderate temperatures (45–80 °C) for several hours to ensure completion.

For instance, a 2-chloro-1-(2,5-dimethyl-1-(4-methoxyphenyl)-1H-pyrrol-3-yl)ethanone intermediate can be reacted with thioamide derivatives in DMF with triethylamine to form the thiazole ring fused to the pyrrole.

Preparation of the Carboxylic Acid Functionality

The carboxylic acid group at the 5-position of the thiazole ring can be introduced or modified by:

  • Hydrolysis of ester precursors under acidic or basic conditions.
  • Direct use of thiazole-4-carboxylic acid derivatives as starting materials.
  • Conversion of carboxylic acids to acid chlorides using reagents like thionyl chloride or oxalyl chloride for further functionalization.

Typical reaction conditions for converting thiazole-4-carboxylic acid to the corresponding acid chloride include refluxing with thionyl chloride for 1.5–2 hours, followed by evaporation and purification.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Pyrrole formation 4-Methoxybenzaldehyde + 2,5-dimethylpyrrole + HCl Ethanol Room temp to reflux Several hours Moderate Acid-catalyzed condensation forming substituted pyrrole intermediate
Chloroacylation Chloroacetonitrile + pyrrole intermediate DMF 75–80 °C 2 hours High Introduces chloroacetyl group for thiazole ring formation
Heterocyclization Thioamide or thiourea + chloroacetyl intermediate DMF or DMSO 65–70 °C 2–4 hours Moderate Cyclization forming thiazole ring
Acid chloride formation Thiazole-4-carboxylic acid + thionyl chloride None or DCM Reflux (80–110 °C) 1.5–2 hours 80–99 Conversion for further coupling or derivatization
Coupling pyrrole-thiazole Pyrrole intermediate + thiazole acid chloride + base DMF or DMSO 45–80 °C 2–12 hours Moderate Nucleophilic substitution or amination linking pyrrole and thiazole rings
Purification Column chromatography or recrystallization Ethyl acetate/petroleum ether or 2-propanol Room temp N/A Purity >95 Standard purification to isolate final compound

Industrial Considerations

  • Scale-up involves continuous flow reactors to improve reaction efficiency and control.
  • Optimization of solvent choice and catalyst loading reduces waste and enhances yield.
  • Use of greener solvents and milder reaction conditions is explored to improve environmental impact.

Summary of Research Findings

  • The compound synthesis relies heavily on the Paal-Knorr pyrrole synthesis and thiazole heterocyclization via chloroacylation and thioamide cyclization.
  • Reaction parameters such as temperature, solvent, and catalysts significantly influence yield and purity.
  • Conversion of carboxylic acid to acid chloride intermediates is a critical step for subsequent coupling.
  • Purification by chromatography and recrystallization yields high-purity final products suitable for research applications.
  • Industrial methods focus on process intensification and environmental sustainability.

This comprehensive overview consolidates the preparation methods of 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid from diverse authoritative sources, providing a professional and detailed guide for researchers and industrial chemists.

Q & A

Q. What established synthetic routes are available for 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid?

  • Methodological Answer : A common approach involves cyclocondensation reactions. For example, thiazole formation can be achieved by reacting 2-amino-thiadiazole derivatives with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux (1–2 hours, monitored by TLC). Post-reaction, the mixture is quenched in ice-cold water, basified with sodium bicarbonate, and recrystallized using ethanol . Modifications to the methoxyphenyl or pyrrole moieties may require tailored protecting groups or coupling agents (e.g., DMF-DMA for pyrazole intermediates) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves crystal packing and confirms substituent orientation (e.g., methoxyphenyl torsion angles) .
  • NMR/IR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methoxy group at δ ~3.8 ppm), while IR confirms carboxylic acid C=O stretches (~1700 cm1^{-1}) .
  • Elemental analysis : Validates purity (>95%) and molecular formula consistency .

Q. How can researchers optimize reaction yields for this compound?

  • Methodological Answer :
  • Solvent selection : Glacial acetic acid enhances protonation in cyclization steps .
  • Stoichiometry : Excess 2,5-dimethoxytetrahydrofuran (1.5 eq.) improves pyrrole ring formation .
  • Temperature control : Reflux at 80–100°C minimizes side reactions, while TLC monitoring ensures reaction completion .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

  • Methodological Answer :
  • Assay standardization : Compare MIC values under consistent conditions (e.g., pH, bacterial strains). For example, antitubercular activity discrepancies may arise from variations in Mycobacterium tuberculosis strain susceptibility .
  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
  • Structural analogs : Test derivatives (e.g., halogenated methoxyphenyl variants) to isolate pharmacophoric groups .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Systematic substitution : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess electronic effects on activity .
  • Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • Metabolic stability : Introduce methyl groups to the pyrrole ring to reduce oxidative degradation .

Q. How can computational methods enhance understanding of this compound’s physicochemical properties?

  • Methodological Answer :
  • DFT calculations : Predict vibrational frequencies (IR) and HOMO-LUMO gaps to correlate with reactivity .
  • Molecular dynamics : Simulate solvation effects in aqueous or lipid environments to guide formulation design .
  • Crystal structure prediction : Use software like Mercury (CCDC) to anticipate polymorphic forms affecting solubility .

Q. What protocols address stability challenges during long-term storage?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent carboxylic acid dimerization .
  • DSC analysis : Monitor thermal degradation profiles (e.g., melting points ~212–213°C) to define safe storage temperatures .
  • Excipient screening : Co-formulate with cyclodextrins to enhance aqueous stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

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